2-Methyloxolane-3-carbohydrazide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyloxolane-3-carbohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c1-4-5(2-3-10-4)6(9)8-7/h4-5H,2-3,7H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTMNWXWTRCEVHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCO1)C(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereochemical Considerations in 2 Methyloxolane 3 Carbohydrazide Synthesis and Characterization
Diastereoselectivity and Enantioselectivity in Oxolane Ring Construction
The formation of the substituted oxolane (tetrahydrofuran) ring is the cornerstone of synthesizing 2-methyloxolane-3-carbohydrazide. Achieving control over the relative (diastereoselectivity) and absolute (enantioselectivity) configuration of the C2 and C3 stereocenters is paramount. Various strategies in organic synthesis can be employed to construct the oxolane ring with high stereocontrol.
Diastereoselective Approaches: Diastereoselectivity in cyclic systems is often governed by thermodynamic and kinetic factors. For instance, in domino reactions involving the cyclization of 1,3-dicarbonyl dianions with 1,2-dihalides, the formation of the exocyclic double bond in 2-alkylidenetetrahydrofurans can proceed with high E-diastereoselectivity due to the higher thermodynamic stability of the E-diastereomer. acs.org The cyclization step, proceeding via the oxygen atom, is often induced by heating, which favors the more stable product. acs.org Conversely, kinetic control at low temperatures can favor the formation of the Z-diastereomer, potentially through chelation of a metal ion by oxygen atoms in the transition state. acs.org
Enantioselective Strategies: Enantioselective methods aim to produce a single enantiomer or a significant excess of one over the other. This is often achieved using chiral catalysts or reagents.
Catalytic Asymmetric Cyclization: Hypervalent iodine reagents have been used to induce enantioselective heterocycle formation. clockss.org For example, the oxidation of 5-oxo-5-phenylpentanoic acid in the presence of a chiral iodoarene precatalyst can yield the corresponding lactone with moderate enantiomeric excess. clockss.org Similarly, the enantioselective oxidation of alkenes, such as 4-benzoyloxybut-1-ene, using lactate-based chiral hypervalent iodine reagents can produce oxolane rings with significant enantioselectivity. clockss.org
Phase-Transfer Catalysis: Asymmetric phase-transfer catalysis (PTC) represents a powerful tool for constructing chiral cyclic molecules. nih.gov The use of chiral PTCs, often derived from cinchona alkaloids, can enable intramolecular cyclizations to proceed with high enantiomeric excess (er), sometimes reaching up to 98:2. nih.gov Though often applied to nitrogen heterocycles, the principles are applicable to oxolane formation, provided the rate of the catalyzed reaction significantly outpaces the uncatalyzed background reaction. nih.gov
Metal-Catalyzed Cycloadditions: Nickel-catalyzed asymmetric [2+2+2] cycloadditions have demonstrated success in creating chiral heterocyclic systems in bio-renewable solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF). encyclopedia.pub The choice of solvent can be crucial, with 2-MeTHF sometimes providing better yields and enantioselectivity compared to traditional solvents like THF. encyclopedia.pub
Table 1: Examples of Enantioselective Oxolane Synthesis Methodologies
| Method | Catalyst/Reagent | Substrate Type | Solvent | Enantiomeric Excess (ee) / Ratio (er) |
|---|---|---|---|---|
| Oxidative Cyclization | Lactate-based chiral hypervalent iodine | 4-benzoyloxybut-1-ene | Not specified | Up to 64% ee clockss.org |
| Phase-Transfer Catalysis | SF₅-containing cinchona alkaloid | Isatin-derived diazo compounds | Not specified | Up to 98:2 er nih.gov |
| Diels-Alder Reaction | Aminocatalyst II | β-indolyl α,β-unsaturated aldehydes | CPME | >99% ee encyclopedia.pub |
| Iridium-Catalyzed Substitution | Iridium complex | Racemic secondary allylic alcohols | 2-MeTHF | Up to 99% ee d-nb.info |
Chiral Pool Synthesis Approaches for Enantiopure Precursors
Chiral pool synthesis is a highly effective strategy that utilizes readily available, enantiomerically pure natural products as starting materials. wikipedia.org This approach leverages the inherent chirality of molecules provided by nature, such as sugars, amino acids, and terpenes, to build complex chiral targets, often preserving the original stereochemistry throughout the synthetic sequence. wikipedia.orguvic.ca
For the synthesis of enantiopure this compound, several natural products could serve as viable precursors:
Sugars: Carbohydrates like D-ribose are abundant and contain multiple stereocenters. researchgate.net A derivative of D-ribose has been used to prepare a C-ring fragment for the total synthesis of complex natural products like Resiniferatoxin. researchgate.net The inherent stereochemistry of the sugar can be used to establish the desired configuration at C2 and C3 of the oxolane ring.
Hydroxy Acids: L- and D-malic acid are inexpensive chiral building blocks. They have been employed in the stereoselective synthesis of compounds like citreochlorols and dihydroro-kavain. researchgate.net The synthesis of (S)-dihydrokavain from L-malic acid involves key steps like regioselective ring-opening of a cyclic sulfate. researchgate.net A similar strategy could be envisioned to form the 2-methyloxolane core.
Amino Acids: Enantiopure amino acids, such as L-serine, are versatile starting materials. mdpi.com For example, a multi-kilogram scale synthesis of the drug etamicastat (B1249725) utilized optically active L-SerOMe HCl, which underwent O-alkylation, N-alkylation, and intramolecular Friedel-Crafts ring-closing to generate a chiral chroman intermediate. mdpi.com
The synthesis of 2-methyloxolane (2-MeOx) itself can be achieved from bio-based platform chemicals like levulinic acid (LA) and furfural, which are derived from the acid-catalyzed reactions of C5 and C6 monosaccharides. mdpi.com This highlights a direct link between the chiral pool of sugars and the synthesis of the basic oxolane scaffold.
Asymmetric Synthetic Strategies for this compound
Chiral Auxiliaries: A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into an achiral substrate. It directs the stereochemical outcome of a subsequent reaction, creating a new stereocenter with a specific configuration. uvic.ca After the desired transformation, the auxiliary is removed. Oxazolidinones, often prepared from naturally occurring amino acids, are common chiral auxiliaries used in enantioselective enolate alkylation and aldol (B89426) reactions. uvic.ca For the synthesis of this compound, a substrate could be attached to a chiral auxiliary, followed by a cyclization reaction to form the oxolane ring. The diastereomeric transition states formed due to the presence of the auxiliary would have different energies, leading to the preferential formation of one diastereomer. uvic.ca
Chiral Catalysts and Reagents: Asymmetric catalysis is a highly efficient method where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product.
Asymmetric Hydrogenation/Reduction: Chiral catalysts are widely used for the asymmetric reduction of ketones and alkenes. For instance, the Luisi group developed an asymmetric reduction of ketones to alcohols with high yield and enantiomeric excess using a chiral catalyst under microfluidic conditions in 2-MeTHF. encyclopedia.pub A suitably functionalized prochiral ketone could be reduced to a chiral alcohol, which then serves as a key intermediate for cyclization into the oxolane ring.
Asymmetric Cycloetherification: Chiral catalysts can directly mediate the enantioselective formation of the ether linkage. Oxidative cyclization of certain phenol (B47542) substrates using a chiral iodoarene precatalyst has been shown to yield heterocyclic products with good enantioselectivity. clockss.org Similarly, intramolecular Prins-type reactions using a chiral ligand and a scandium Lewis acid have been reported for the synthesis of dihydrooxepines with high enantioselectivity. researchgate.net
Table 2: Comparison of Asymmetric Synthesis Strategies
| Strategy | Description | Key Feature | Example Application |
|---|---|---|---|
| Chiral Auxiliary | Temporary incorporation of a chiral molecule to direct stereochemistry. | Stoichiometric use of the chiral entity; auxiliary is recovered. | Enantioselective enolate alkylation using oxazolidinone auxiliaries. uvic.ca |
| Chiral Reagent | A stoichiometric chiral agent that induces asymmetry in the product. | Reagent is consumed in the reaction. | Diisopinocampheylborane, derived from α-pinene, for asymmetric alcohol synthesis. wikipedia.org |
| Chiral Catalyst | A substoichiometric chiral species that regenerates, enabling high turnover. | A small amount of catalyst produces a large amount of chiral product. | Sharpless asymmetric epoxidation; enantioselective reductions with CBS reagents. uvic.ca |
Chromatographic and Spectroscopic Methods for Stereoisomer Resolution and Assignment
Once a mixture of stereoisomers of this compound is synthesized, it is essential to separate them (resolution) and determine their absolute and relative configurations (assignment).
Chromatographic Resolution: Since enantiomers have identical physical properties in an achiral environment, their separation requires a chiral environment. libretexts.org
Chiral High-Performance Liquid Chromatography (HPLC): This is a primary method for separating enantiomers and diastereomers. The stationary phase of the HPLC column is made of or coated with a chiral material. As the stereoisomeric mixture passes through the column, the different isomers interact with the chiral stationary phase to varying extents, leading to different retention times and thus separation. This technique is also quantitative, allowing for the determination of enantiomeric excess (ee) or diastereomeric ratio (dr). nih.gov
Resolution via Diastereomer Formation: A classical method involves reacting the racemic mixture with a pure enantiomer of a chiral resolving agent to form a mixture of diastereomers. libretexts.org For example, a racemic carboxylic acid can be reacted with a chiral amine like brucine (B1667951) to form diastereomeric salts. libretexts.org Since diastereomers have different physical properties, they can be separated by conventional methods like fractional crystallization or chromatography. Afterward, the resolving agent is chemically removed to yield the separated enantiomers. libretexts.org
Spectroscopic Assignment: Various spectroscopic techniques are employed to elucidate the three-dimensional structure of the separated isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining relative stereochemistry. For five-membered rings like oxolanes, which are conformationally mobile, analysis of proton-proton (¹H-¹H) and proton-carbon (¹H-¹³C) coupling constants (J-values) can define the relative orientation of substituents. researchgate.net A J-based approach combined with Density Functional Theory (DFT) calculations can establish specific ranges for coupling constants that correlate to cis or trans configurations. researchgate.netresearchgate.net The Nuclear Overhauser Effect (NOE) can also be useful, although it is not always diagnostic for vicinal protons on five-membered rings. researchgate.net To determine absolute configuration or enantiomeric purity, chiral shift reagents or chiral solvating agents can be added to the NMR sample, which induce different chemical shifts for the enantiomers. acs.orgnumberanalytics.com
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is unique to a specific enantiomer and can be used to determine its absolute configuration, often by comparing the experimental spectrum to that of a known compound or to theoretical calculations. nih.gov However, the CD spectra of some molecules can be highly sensitive to minor structural changes, which can sometimes complicate configurational correlations. nih.gov
Table 3: Methods for Stereoisomer Analysis
| Technique | Purpose | Principle |
|---|---|---|
| Chiral HPLC | Resolution & Quantification | Differential interaction of stereoisomers with a chiral stationary phase. nih.gov |
| NMR with Chiral Shift Reagents | Enantiomeric Purity & Assignment | Formation of transient diastereomeric complexes that have distinct NMR spectra. acs.org |
| J-based NMR Analysis | Relative Stereochemistry | Correlation of the magnitude of J-coupling constants to the dihedral angles between atoms. researchgate.net |
| Circular Dichroism (CD) | Absolute Configuration | Measurement of the differential absorption of circularly polarized light by a chiral molecule. nih.gov |
Advanced Structural Elucidation of 2 Methyloxolane 3 Carbohydrazide
Single-Crystal X-ray Diffraction Studies of 2-Methyloxolane-3-Carbohydrazide and Its Derivatives
Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method would provide definitive information on the molecular structure, bond lengths, bond angles, and intermolecular interactions of this compound.
Molecular and Crystal Packing Analysis
A crystallographic study would reveal the exact geometry of the 2-methyloxolane ring and the carbohydrazide (B1668358) moiety. Analysis of the crystal packing would show how individual molecules arrange themselves in the solid state, influenced by forces such as van der Waals interactions and hydrogen bonding. This information is crucial for understanding the physical properties of the compound, such as its melting point and solubility.
Conformational Analysis of the Oxolane Ring System
The five-membered oxolane (tetrahydrofuran) ring is not planar and adopts various puckered conformations to minimize steric strain. X-ray diffraction data would precisely determine the specific conformation of the oxolane ring in the crystal structure of this compound, such as an envelope or twist form. This analysis would also detail the orientation of the methyl and carbohydrazide substituents, identifying them as either axial or equatorial.
High-Resolution Spectroscopic Characterization
Spectroscopic methods are essential for confirming the structure of a molecule and for providing insights into its electronic and chemical environment, especially in solution.
Advanced Nuclear Magnetic Resonance (NMR) Techniques for Structural Confirmation and Stereochemical Assignment
High-resolution NMR spectroscopy, including one-dimensional (¹H and ¹³C) and two-dimensional techniques (e.g., COSY, HSQC, HMBC, NOESY), would be instrumental in confirming the connectivity of atoms in this compound. These experiments would allow for the unambiguous assignment of all proton and carbon signals.
Furthermore, NMR is a powerful tool for stereochemical analysis. The coupling constants between protons (³JHH) can be used to determine the relative stereochemistry of the substituents on the oxolane ring. For instance, the magnitude of the coupling between the protons at C2 and C3 would provide information about their cis or trans relationship. NOESY experiments would reveal through-space interactions between protons, further aiding in the assignment of stereochemistry and the determination of the preferred conformation in solution.
Mass Spectrometry Fragmentation Pathway Analysis for Complex Derivatives
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For complex derivatives of this compound, high-resolution mass spectrometry (HRMS) would be used to determine their exact masses and molecular formulas.
Tandem mass spectrometry (MS/MS) experiments would be employed to study the fragmentation pathways of these derivatives. By inducing fragmentation of the parent ion and analyzing the resulting fragment ions, it is possible to deduce the structure of the original molecule. This analysis would involve identifying characteristic neutral losses and fragment ions arising from the cleavage of bonds within the oxolane ring and the carbohydrazide moiety, providing valuable structural information for complex and novel derivatives.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for the structural elucidation of molecules. By probing the vibrational modes of chemical bonds, these methods provide a molecular fingerprint, enabling the identification of functional groups and offering insights into the conformational arrangement of the molecule. For this compound, a detailed analysis of its IR and Raman spectra would reveal characteristic vibrations of the oxolane ring, the methyl substituent, and the carbohydrazide moiety.
While specific experimental spectral data for this compound is not extensively available in the public domain, a predictive analysis based on the well-established vibrational frequencies of its constituent functional groups allows for a comprehensive theoretical characterization.
Detailed Research Findings: A Predictive Analysis
The vibrational spectrum of this compound can be dissected into contributions from its three primary structural components: the 2-methyloxolane ring, the carbohydrazide group, and the interconnecting C-C bond.
Oxolane Ring Vibrations: The tetrahydrofuran (B95107) (oxolane) ring is characterized by several key vibrational modes. The most prominent is the C-O-C stretching vibration. In simple cyclic ethers like tetrahydrofuran, asymmetric and symmetric C-O-C stretching bands are expected. The asymmetric stretch typically appears as a strong band in the IR spectrum, while the symmetric stretch is often more prominent in the Raman spectrum. The presence of the methyl group at the C2 position and the carbohydrazide at the C3 position will influence the exact position and coupling of these modes. The CH₂ groups of the oxolane ring will exhibit symmetric and asymmetric stretching vibrations in the 2850-3000 cm⁻¹ region. scribd.comudayton.eduspectroscopyonline.com Bending, wagging, and twisting modes of these CH₂ groups are expected at lower frequencies. scribd.comudayton.edu
Methyl Group Vibrations: The methyl group attached to the oxolane ring will give rise to characteristic C-H stretching and bending vibrations. Asymmetric and symmetric C-H stretching modes are anticipated in the 2960 cm⁻¹ and 2870 cm⁻¹ regions, respectively. spectroscopyonline.com Additionally, asymmetric (umbrella) and symmetric bending modes of the methyl group are expected around 1450 cm⁻¹ and 1375 cm⁻¹, respectively. spectroscopyonline.com
Carbohydrazide Moiety Vibrations: The carbohydrazide group (-CONHNH₂) is rich in vibrational features.
N-H Stretching: The N-H stretching vibrations of the primary amine (-NH₂) and secondary amide (-NH-) groups are expected in the high-frequency region of 3200-3400 cm⁻¹. Typically, the asymmetric stretch of the NH₂ group appears at a higher wavenumber than the symmetric stretch. jetir.orgresearchgate.net The N-H stretching of the secondary amide is also found in this region. tubitak.gov.tr
Amide Bands: The amide group gives rise to several characteristic bands:
Amide I: This band, appearing in the 1630-1680 cm⁻¹ region, is primarily due to the C=O stretching vibration. rsc.orgspectroscopyonline.commdpi.com Its position is sensitive to hydrogen bonding. In the solid state, strong intermolecular hydrogen bonding involving the carbonyl oxygen and the N-H groups would likely shift this band to a lower frequency.
Amide II: Found between 1500 and 1600 cm⁻¹, this band results from a combination of N-H in-plane bending and C-N stretching vibrations. tu-braunschweig.de
Amide III: This is a more complex band appearing in the 1200-1400 cm⁻¹ range, arising from a mixture of C-N stretching, N-H bending, and other vibrations. spectroscopyonline.comtu-braunschweig.de
N-N Stretching: The stretching vibration of the N-N single bond is expected to be a weaker band, typically observed in the 1145-1185 cm⁻¹ range. kau.edu.sa
The following data tables summarize the predicted characteristic vibrational frequencies for the key functional groups in this compound based on typical ranges observed for similar structures.
Predicted Infrared (IR) Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
|---|---|---|---|
| 3400 - 3200 | Medium-Strong, Broad | N-H Stretching | -NH₂, -NH |
| 2960 - 2850 | Medium-Strong | C-H Stretching | -CH₃, -CH₂, -CH |
| 1680 - 1630 | Strong | C=O Stretching (Amide I) | -C=O |
| 1600 - 1500 | Medium | N-H Bending (Amide II) | -NH |
| 1470 - 1430 | Medium | CH₂/CH₃ Bending | -CH₂, -CH₃ |
| 1400 - 1200 | Medium | C-N Stretching, N-H Bending (Amide III) | -C-N, -NH |
| 1150 - 1050 | Strong | C-O-C Asymmetric Stretching | Oxolane Ring |
Predicted Raman Scattering Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
|---|---|---|---|
| 3400 - 3200 | Weak | N-H Stretching | -NH₂, -NH |
| 2960 - 2850 | Strong | C-H Stretching | -CH₃, -CH₂, -CH |
| 1680 - 1630 | Medium | C=O Stretching (Amide I) | -C=O |
| 1100 - 1000 | Medium | C-O-C Symmetric Stretching | Oxolane Ring |
| 1185 - 1145 | Medium | N-N Stretching | -N-N- |
It is important to note that the actual experimental spectra could show shifts and splittings in these bands due to the specific electronic and steric environment within the this compound molecule, as well as intermolecular interactions in the condensed phase. A definitive analysis would require experimental measurement and could be further supported by computational methods such as Density Functional Theory (DFT) to calculate the vibrational frequencies and assign the normal modes.
Chemical Reactivity and Derivatization of 2 Methyloxolane 3 Carbohydrazide
Reactions at the Hydrazide Moiety
The carbohydrazide (B1668358) functional group (-CONHNH2) is a versatile and highly reactive entity, serving as a cornerstone for a wide array of chemical transformations. Its reactivity stems from the nucleophilic nature of the terminal nitrogen atom.
The terminal nitrogen of the hydrazide in 2-methyloxolane-3-carbohydrazide is a potent nucleophile, readily participating in acylation and alkylation reactions.
Acylation: Reaction with acylating agents such as acid chlorides or anhydrides leads to the formation of N,N'-diacylhydrazines. For instance, treatment with an aroyl chloride in the presence of a base like pyridine (B92270) would yield the corresponding N'-aroyl-2-methyloxolane-3-carbohydrazide. These reactions are typically high-yielding and proceed under mild conditions. The resulting diacylhydrazides are often stable, crystalline solids and can serve as precursors for various heterocyclic systems.
Alkylation: Alkylation of the hydrazide moiety with alkyl halides can be more complex, potentially leading to a mixture of mono-, di-, and even tri-substituted products. The reaction's outcome is highly dependent on the nature of the alkylating agent, the stoichiometry, and the reaction conditions. The use of a phase-transfer catalyst can sometimes improve the selectivity for mono-alkylation.
| Reagent Type | Example Reagent | Product Type |
| Acyl Halide | Benzoyl chloride | N'-Benzoyl-2-methyloxolane-3-carbohydrazide |
| Acid Anhydride | Acetic anhydride | N'-Acetyl-2-methyloxolane-3-carbohydrazide |
| Alkyl Halide | Methyl iodide | N'-Methyl-2-methyloxolane-3-carbohydrazide |
One of the most characteristic reactions of carbohydrazides is their condensation with carbonyl compounds. The reaction of this compound with aldehydes and ketones yields the corresponding hydrazones. These reactions are typically carried out in a protic solvent like ethanol (B145695), often with catalytic amounts of acid, and proceed via a reversible nucleophilic addition-elimination mechanism.
The resulting N-(2-methyloxolane-3-carbonyl)hydrazones are valuable intermediates. For example, reaction with thioglycolic acid can lead to the formation of 4-thiazolidinones, or reaction with isothiocyanates can produce thiosemicarbazide (B42300) derivatives, which can then be cyclized.
A notable application is in the formation of thiosemicarbazones, which are known for their biological activities. The reaction sequence involves the initial formation of a thiosemicarbazide by reacting the hydrazide with an isothiocyanate, followed by condensation with an appropriate aldehyde or ketone.
| Carbonyl Compound | Product Type |
| Benzaldehyde | N'-(Phenylmethylidene)-2-methyloxolane-3-carbohydrazide |
| Acetone | N'-(Propan-2-ylidene)-2-methyloxolane-3-carbohydrazide |
The carbohydrazide moiety is a key synthon for the construction of a diverse range of five- and six-membered heterocyclic rings, which are prevalent in pharmacologically active compounds.
1,3,4-Oxadiazoles: Cyclization of N,N'-diacylhydrazine precursors, formed from the acylation of this compound, can be achieved using dehydrating agents like phosphorus oxychloride or sulfuric acid. This provides a direct route to 2,5-disubstituted-1,3,4-oxadiazoles where one of the substituents is the 2-methyloxolane-3-yl group.
1,2,4-Triazoles: Reaction of the hydrazide with iminoesters or by cyclization of thiosemicarbazide derivatives can lead to the formation of 1,2,4-triazole (B32235) rings. For instance, the thiosemicarbazide derived from this compound can be cyclized under basic conditions to yield a 4-substituted-3-(2-methyloxolane-3-yl)-1,2,4-triazole-5-thione.
Pyrazoles and Pyrazolones: Condensation with 1,3-dicarbonyl compounds, such as β-ketoesters or acetylacetone (B45752), provides a pathway to pyrazole (B372694) derivatives. Depending on the reaction conditions, this can lead to the formation of pyrazolones.
Reactions Involving the Tetrahydrofuran (B95107) Ring System
The tetrahydrofuran ring in this compound is generally stable. However, under specific conditions, it can undergo functionalization or ring-opening reactions.
Direct functionalization of the saturated THF ring is challenging and typically requires harsh conditions, which may not be compatible with the hydrazide moiety. Radical halogenation could potentially introduce a substituent on the ring, but this would likely be unselective and lead to a mixture of products. More controlled functionalization would likely need to be installed on the precursor molecule before the formation of the carbohydrazide.
The ether linkage of the tetrahydrofuran ring can be cleaved under strongly acidic conditions, often using a Lewis acid or a strong protic acid like hydrobromic acid (HBr) or hydroiodic acid (HI). This ring-opening reaction would likely convert the THF ring into a linear halo-alcohol derivative. The specific product would depend on the regioselectivity of the cleavage, which can be influenced by the 2-methyl group. The resulting bifunctional linear chain could then be used in subsequent transformations to create new acyclic or macrocyclic structures. However, the hydrazide group's stability under such strongly acidic and nucleophilic conditions would be a significant concern, potentially leading to its hydrolysis or other side reactions.
| Reagent | Reaction Type | Potential Product |
| HBr | Ring-Opening | 4-Bromo-5-hydroxypentane-2-carbohydrazide |
| HI | Ring-Opening | 5-Hydroxy-4-iodopentane-2-carbohydrazide |
Synthesis of Diverse Analogues and Chemical Libraries Based on the this compound Scaffold
The this compound scaffold serves as a versatile starting point for the synthesis of diverse chemical analogues and the construction of compound libraries. The inherent reactivity of the carbohydrazide functional group provides a chemically tractable handle for a variety of transformations, allowing for systematic structural modifications. This enables the exploration of chemical space around the core scaffold, which is a common strategy in fields like medicinal chemistry and materials science. The 2-methyloxolane ring, often derived from renewable bio-based sources like levulinic acid, adds to the appeal of this scaffold for sustainable chemical synthesis. nih.gov
The primary site for derivatization is the terminal amine of the hydrazide moiety, which readily participates in reactions such as condensation and cyclization to form a wide array of new molecular architectures.
N-Acylhydrazone Formation
A fundamental derivatization strategy involves the condensation reaction between the terminal amine of this compound and a diverse range of aldehydes and ketones. This reaction typically proceeds under mild acidic catalysis and results in the formation of stable N-acylhydrazone (or Schiff base) derivatives. The simplicity of this reaction allows for the rapid generation of a large library of analogues by varying the carbonyl-containing reactant.
Table 1: Illustrative N-Acylhydrazone Analogues from this compound
| Carbonyl Reactant | Resulting Analogue Structure | Product Name |
| Benzaldehyde | (E)-N'-benzylidene-2-methyloxolane-3-carbohydrazide | |
| Acetophenone | (E)-2-methyl-N'-(1-phenylethylidene)oxolane-3-carbohydrazide | |
| 4-Chlorobenzaldehyde | (E)-N'-(4-chlorobenzylidene)-2-methyloxolane-3-carbohydrazide | |
| Cyclohexanone | N'-(cyclohexylidene)-2-methyloxolane-3-carbohydrazide |
Heterocyclic Synthesis
The carbohydrazide moiety is a well-established precursor for the synthesis of various five-membered heterocycles, such as 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles. These heterocyclic rings are prevalent motifs in pharmacologically active compounds.
One common pathway involves the reaction of the carbohydrazide with isothiocyanates to yield thiosemicarbazide intermediates. These intermediates can be cyclized under basic conditions to form mercapto-substituted 1,2,4-triazoles. researchgate.net This approach allows for the introduction of a wide variety of substituents on the triazole ring, depending on the R-group of the starting isothiocyanate.
Another powerful method for creating 1,2,4-triazole derivatives involves a multi-step sequence starting with the acylation of the carbohydrazide with a second carboxylic acid to form a bis-acyl hydrazine (B178648) intermediate. acs.org Subsequent dehydration and cyclization of this intermediate yields the corresponding triazole. acs.org This strategy has been successfully employed for the synthesis of complex fused bicyclic triazoles from amino acid starting materials and could be readily adapted to the this compound scaffold. acs.org
Table 2: Potential Heterocyclic Analogues Derived from this compound
| Reagent(s) | Resulting Heterocycle Core | Illustrative Product Name |
| 1. Phenyl isothiocyanate2. Base-mediated cyclization | 5-((2-methyloxolan-3-yl)carbonyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| 1. Acetic Anhydride2. Dehydration/Cyclization | 2-methyl-5-(2-methyloxolan-3-yl)-1,3,4-oxadiazole | |
| Carbon disulfide, KOH | 5-(2-methyloxolan-3-yl)-1,3,4-oxadiazole-2-thiol |
By employing these and other synthetic strategies in a combinatorial fashion, extensive chemical libraries can be generated. The availability of a large number of tetrahydrofuran analogues demonstrates the synthetic tractability of this core structure for creating diverse molecular libraries. molport.com The resulting compounds, featuring the stable 2-methyloxolane core coupled with a variable N-acylhydrazone or heterocyclic moiety, provide a rich collection of molecules for screening in drug discovery and other applications.
Applications in Organic Synthesis and Materials Science
2-Methyloxolane-3-carbohydrazide as a Versatile Synthetic Building Block
This compound is a multifaceted compound that holds considerable promise as a synthetic building block in various chemical disciplines. Its structure, which combines a 2-methyloxolane ring and a carbohydrazide (B1668358) functional group, offers multiple reactive sites for the construction of more complex molecular architectures. The 2-methyloxolane portion, also known as 2-methyltetrahydrofuran (B130290) (2-MeTHF), is a bio-based solvent increasingly favored as a greener alternative to traditional tetrahydrofuran (B95107) (THF). The carbohydrazide moiety, -CONHNH₂, is a derivative of hydrazine (B178648) and is recognized for its utility as a key intermediate in the synthesis of a wide array of chemical compounds. researchgate.net
The carbohydrazide functional group is a well-established precursor for the synthesis of various nitrogen-containing heterocycles, which are scaffolds of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds. ajgreenchem.comajgreenchem.com Carbohydrazides can undergo condensation and cyclization reactions with a variety of reagents to form stable heterocyclic rings.
Detailed research findings have demonstrated that carbohydrazide derivatives are pivotal in creating compounds with potential therapeutic applications, including anticancer, antibacterial, anti-inflammatory, and antiviral properties. researchgate.netajgreenchem.com For instance, the reaction of carbohydrazides with dicarbonyl compounds like acetylacetone (B45752) or ethyl acetoacetate (B1235776) can yield substituted pyrazole (B372694) derivatives. nih.gov Similarly, condensation with isothiocyanates can lead to thiosemicarbazides, which are versatile intermediates for synthesizing thiazoles and 1,3,4-thiadiazoles. ajgreenchem.comnih.gov The synthesis of 3-methyl-1,2,4-thiadiazole-5-carbohydrazide (B1447067) serves as a key step in the production of the pharmaceutical compound fezolinetant. google.com
The general synthetic utility of the carbohydrazide group is summarized in the table below, highlighting its role as a precursor to important heterocyclic systems.
| Heterocyclic System | Reagents/Conditions | Biological Significance |
| Pyrazoles | Dicarbonyl compounds (e.g., acetylacetone) | Anti-inflammatory, Analgesic, Anticancer |
| 1,3,4-Oxadiazoles | Carbon disulfide, then alkylation | Antibacterial, Antifungal, Anticonvulsant |
| 1,2,4-Triazoles | Orthoesters or acid chlorides | Antifungal, Antiviral, CNS depressant |
| 1,3,4-Thiadiazoles | Isothiocyanates followed by cyclization | Antimicrobial, Anticancer, Diuretic |
| Quinolines | Reaction with suitable aldehydes | Antimalarial, Antibacterial, Anticancer |
| Benzimidazoles | Reaction with o-phenylenediamine (B120857) derivatives | Anthelmintic, Antiprotozoal, Antihistaminic |
This table presents examples of heterocycles synthesized from carbohydrazide precursors and is not exhaustive.
Given this established reactivity, this compound is a promising candidate for the synthesis of novel bioactive molecules where the 2-methyloxolane moiety could influence properties such as solubility, metabolic stability, and cell permeability. ajgreenchem.com
The carbohydrazide group and its derivatives, such as Schiff bases formed by condensation with aldehydes or ketones, are excellent ligands for the coordination of metal ions. ajgreenchem.comnih.govderpharmachemica.com The presence of both oxygen and nitrogen donor atoms allows these ligands to bind to metal centers, forming stable chelate rings. This coordination ability is fundamental in the field of bioinorganic chemistry and in the development of new catalysts and materials. nih.govderpharmachemica.com
Hydrazone Schiff bases derived from carbohydrazides can act as polydentate ligands, coordinating with metal ions through the carbonyl oxygen and the azomethine nitrogen. nih.govderpharmachemica.com The mode of coordination can often be controlled by the reaction conditions and the nature of the metal ion, leading to complexes with diverse geometries and properties. ajgreenchem.com Research has shown that metal complexes of carbohydrazide-based ligands can exhibit enhanced biological activity compared to the free ligands. nih.gov
The potential of this compound as a ligand stems from the ability of the hydrazide group to coordinate with a variety of transition metals.
| Metal Ion | Potential Coordination Sites | Resulting Complex Properties |
| Co(II), Ni(II), Cu(II) | Carbonyl Oxygen, Terminal Nitrogen | Catalytic activity, Antimicrobial properties |
| Zn(II), Cd(II), Hg(II) | Carbonyl Oxygen, Terminal Nitrogen | Luminescent materials, Biological probes |
| Fe(III), Cr(III) | Carbonyl Oxygen, Terminal Nitrogen | Magnetic materials, Radiotherapeutic agents |
| Ag(I) | Carbonyl Oxygen, Terminal Nitrogen | Energetic coordination compounds |
This table illustrates the potential coordination behavior of carbohydrazide-based ligands with various metal ions.
Role in Complex Molecule Synthesis (e.g., as an intermediate in drug-like structures research)
In the synthesis of complex organic molecules, particularly those with pharmaceutical relevance, the use of versatile and reliable intermediates is crucial. Carbohydrazides serve as important synthons for introducing specific functionalities or for constructing key parts of a molecular framework. researchgate.netajgreenchem.com Their ability to be converted into a range of heterocyclic systems makes them valuable in the drug discovery process. juniperpublishers.com
The compound 3-methyl-1,2,4-thiadiazole-5-carbohydrazide, for example, is a key intermediate in the synthesis of fezolinetant, a selective neurokinin-3 (NK3) receptor antagonist. google.com This highlights the industrial relevance of carbohydrazide derivatives in the production of modern pharmaceuticals. The synthesis of novel terphenyl derivatives has also utilized a carbohydrazide as a key intermediate for creating various heterocyclic attachments. nih.gov
This compound, being a functionalized derivative of 2-MeTHF, offers the added advantage of being derived from renewable resources, which aligns with the principles of green chemistry. Its role as an intermediate could be particularly valuable in multi-step syntheses where sustainability and the use of bio-based starting materials are a priority.
Potential in Polymer Chemistry and Functional Materials (e.g., incorporation into polymeric backbones or as cross-linking agents)
The reactivity of the hydrazide group makes it suitable for applications in polymer chemistry and materials science. thermofisher.com Cross-linking agents are substances that create covalent bonds between polymer chains, leading to the formation of a three-dimensional network structure. specialchem.comhengdasilane.com This process generally enhances the mechanical strength, thermal stability, and chemical resistance of the polymer. specialchem.com
Carbohydrazide and its dihydrazide analogues, such as adipic dihydrazide, are known to function as cross-linkers. thermofisher.comresearchgate.net They can react with functional groups on polymer chains, such as aldehydes or carboxylic acids (after activation), to form stable linkages. For example, carbohydrazide has been used as a formaldehyde-scavenging agent in durable-press finishing for textiles. researchgate.net
The potential applications of this compound in this field include:
Cross-linking agent: Due to its bifunctional nature (assuming the hydrazide group can react twice), it could be used to cross-link polymers containing carbonyl or other reactive groups, thereby improving their material properties.
Monomer for polymerization: The hydrazide group can be incorporated into a polymer backbone through condensation polymerization with dicarboxylic acids or their derivatives. The 2-methyloxolane ring would then be a recurring unit along the polymer chain, potentially imparting unique solubility or thermal characteristics.
Surface modification: It could be used to functionalize the surfaces of materials, introducing the reactive hydrazide group for subsequent chemical transformations or for improving adhesion.
The development of new polymers and functional materials is an active area of research, and the unique combination of a bio-based solvent moiety and a reactive functional group in this compound makes it an interesting candidate for further investigation in this domain.
Theoretical and Computational Studies of 2 Methyloxolane 3 Carbohydrazide
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the optimized molecular geometry and electronic characteristics of 2-Methyloxolane-3-carbohydrazide. By employing methods such as B3LYP with a suitable basis set like 6-311++G(d,p), a detailed picture of bond lengths, bond angles, and electronic properties can be obtained. vjol.info.vnmdpi.com
The optimized geometry would reveal the spatial arrangement of the atoms, highlighting the puckered nature of the oxolane ring and the planar configuration of the carbohydrazide (B1668358) moiety. Analysis of the electronic structure, including the distribution of electron density and the frontier molecular orbitals (HOMO and LUMO), provides insights into the molecule's reactivity. The HOMO-LUMO energy gap is a crucial parameter, with a smaller gap generally indicating higher reactivity. vjol.info.vn For hydrazide derivatives, electrons are often localized around the hydrazide and any associated aromatic or electron-rich moieties, suggesting these are likely sites for electrophilic attack. nih.gov
Table 1: Predicted Geometrical Parameters of this compound
| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311++G(d,p)) |
| Bond Length | C=O | 1.23 Å |
| C-N (amide) | 1.35 Å | |
| N-N | 1.42 Å | |
| C-O (ether) | 1.43 Å | |
| Bond Angle | O=C-N | 122° |
| C-N-N | 119° | |
| Dihedral Angle | H-N-N-H | ~100° (gauche) |
Note: The data in this table is hypothetical and based on typical values for similar functional groups from computational studies.
Conformational Analysis using Computational Methods
The flexibility of the oxolane ring and the rotatable bonds within the carbohydrazide side chain give rise to multiple possible conformations for this compound. Conformational analysis using computational methods, such as systematic searches or molecular dynamics simulations, can identify the most stable conformers and the energy barriers between them. smu.edunih.gov
Table 2: Relative Energies of Predicted Conformers of this compound
| Conformer | Ring Pucker | Side Chain Orientation | Relative Energy (kcal/mol) |
| 1 | Twist (C2) | anti | 0.00 |
| 2 | Envelope (Cs) | anti | 1.25 |
| 3 | Twist (C2) | gauche | 2.10 |
| 4 | Envelope (Cs) | gauche | 3.50 |
Note: The data in this table is hypothetical, illustrating the expected relative stability of different conformations based on general principles of conformational analysis of substituted oxolanes.
Spectroscopic Property Prediction and Validation
Computational methods are highly effective in predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are invaluable for validating experimental data and aiding in the structural elucidation of newly synthesized compounds. mdpi.comnih.gov
The GIAO (Gauge-Including Atomic Orbital) method, often used in conjunction with DFT, can provide accurate predictions of ¹H and ¹³C NMR chemical shifts. mdpi.comruc.dk By calculating the magnetic shielding tensors for each nucleus, a theoretical NMR spectrum can be generated. For this compound, this would help in assigning the signals for the protons and carbons of the oxolane ring and the carbohydrazide group. Similarly, the calculation of harmonic vibrational frequencies can predict the positions of major IR absorption bands, corresponding to functional groups like C=O, N-H, and C-O stretching vibrations. vjol.info.vn
Table 3: Predicted vs. Hypothetical Experimental Spectroscopic Data for this compound
| Nucleus/Vibration | Predicted Chemical Shift (ppm) / Frequency (cm⁻¹) | Hypothetical Experimental Value |
| ¹H (N-H) | 8.5 - 9.5 | 9.2 (br s) |
| ¹³C (C=O) | 165 - 175 | 170.5 |
| IR (C=O stretch) | 1660 - 1680 | 1670 |
| IR (N-H stretch) | 3300 - 3400 | 3350 |
Note: The data presented is a hypothetical comparison to illustrate the utility of computational prediction in spectroscopic analysis.
Reaction Mechanism Elucidation for Key Synthetic Transformations
Theoretical chemistry can illuminate the pathways of chemical reactions, providing insights into transition states, activation energies, and reaction kinetics. For the synthesis of this compound, computational studies could elucidate the mechanisms of key transformations.
A plausible synthetic route involves the reaction of a 2-methyloxolane-3-carboxylate ester with hydrazine (B178648). DFT calculations can model this reaction, identifying the transition state for the nucleophilic acyl substitution. Such studies can help in understanding the factors that influence the reaction rate and yield, and in optimizing reaction conditions. nih.gov Furthermore, for reactions involving the carbohydrazide moiety, such as the formation of hydrazones or cyclization to form heterocyclic systems like oxadiazoles (B1248032) or triazoles, computational analysis can predict the most likely reaction pathways and the stability of the resulting products. mdpi.com
Molecular Docking and Ligand-Protein Interaction Modeling
Given that many hydrazide-containing compounds exhibit biological activity, molecular docking simulations can be employed to explore the potential of this compound as a ligand for biological targets. longdom.org This in silico technique predicts the preferred binding orientation of a ligand to a protein's active site and estimates the binding affinity. mdpi.com
While specific biological targets for this compound are yet to be identified, docking studies could be performed against a panel of enzymes that are known to interact with hydrazide derivatives, such as kinases or reductases. nih.gov These studies would model the non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the protein's amino acid residues. The results can provide a rational basis for future drug design and lead optimization, suggesting structural modifications to enhance binding affinity and selectivity. nih.gov
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Routes
The accessibility of 2-Methyloxolane-3-carbohydrazide is a prerequisite for its widespread study and application. Future research should prioritize the development of efficient, stereoselective, and sustainable synthetic methodologies. A primary focus would be the synthesis from readily available precursors, such as derivatives of 2-methyltetrahydrofuran-3-carboxylic acid.
A prospective and efficient synthetic pathway could commence with the esterification of 2-methyltetrahydrofuran-3-carboxylic acid, followed by hydrazinolysis of the resulting ester. This two-step process, outlined below, is a classical and generally effective method for the preparation of carbohydrazides.
Prospective Synthetic Scheme:
Esterification: 2-methyltetrahydrofuran-3-carboxylic acid + Alcohol (e.g., Methanol, Ethanol) in the presence of an acid catalyst (e.g., H₂SO₄) → Methyl/Ethyl 2-methyloxolane-3-carboxylate + H₂O
Hydrazinolysis: Methyl/Ethyl 2-methyloxolane-3-carboxylate + Hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) → this compound + Alcohol
Further research should aim to optimize this route by exploring various catalysts, solvent systems, and reaction conditions to maximize yield and purity while minimizing environmental impact. The development of one-pot syntheses from the parent carboxylic acid would also represent a significant advancement in efficiency and sustainability.
Exploration of Underutilized Reactivity Profiles
The carbohydrazide (B1668358) functional group is known for its rich and diverse reactivity, which remains to be systematically explored in the context of the 2-methyloxolane scaffold. Future studies should delve into the reactions of the terminal hydrazide nitrogen atoms, which are expected to exhibit strong nucleophilic character.
Key areas for investigation include:
Condensation Reactions: Reactions with a variety of aldehydes and ketones to form the corresponding hydrazones. These derivatives are of particular interest due to their prevalence as intermediates and as biologically active molecules.
Cyclization Reactions: The use of this compound as a building block for the synthesis of novel heterocyclic systems, such as pyrazoles, oxadiazoles (B1248032), and triazoles, through reactions with appropriate bifunctional reagents.
Acylation and Sulfonylation: Reactions with acyl chlorides and sulfonyl chlorides to produce stable N-acyl and N-sulfonyl derivatives, respectively. This would allow for the fine-tuning of the molecule's electronic and steric properties.
A systematic study of these transformations would not only expand the chemical space accessible from this compound but also provide a deeper understanding of how the 2-methyloxolane ring influences the reactivity of the carbohydrazide moiety.
Advanced Applications in Complex Chemical Synthesis
The inherent chirality and functionality of this compound make it an attractive candidate for applications in more complex synthetic endeavors. Its potential as a chiral building block or a ligand in asymmetric catalysis warrants thorough investigation.
Future research in this area could focus on:
Asymmetric Synthesis: The diastereomers of this compound could be resolved and utilized as chiral synthons for the construction of enantiomerically pure complex molecules.
Chiral Ligand Development: The carbohydrazide moiety can be further functionalized to create novel bidentate or tridentate ligands for transition metal-catalyzed asymmetric reactions. The stereogenic centers in the oxolane ring could impart effective chirality transfer.
Scaffold for Peptide Mimetics: The structural features of this compound could be incorporated into peptide backbones to create novel peptidomimetics with constrained conformations, which may exhibit interesting biological activities.
The successful application of this compound in complex synthesis will depend on a detailed understanding of its stereochemistry and reactivity, highlighting the importance of the foundational studies mentioned in the preceding sections.
Design and Synthesis of Advanced Functional Materials Incorporating this compound Units
The integration of this compound into polymeric structures could lead to the development of advanced functional materials with tailored properties. The carbohydrazide group can participate in polymerization reactions or serve as a site for post-polymerization modification.
Potential research directions include:
Polymer Synthesis: The use of this compound as a monomer or a chain extender in the synthesis of polyamides, polyimides, or other condensation polymers. The incorporation of the oxolane ring could enhance properties such as solubility and thermal stability.
Hydrogel Formation: The carbohydrazide and its hydrazone derivatives can act as cross-linking agents in the formation of hydrogels. These materials could find applications in areas such as drug delivery and tissue engineering.
Surface Modification: The molecule could be grafted onto the surface of various substrates to impart specific functionalities, such as improved hydrophilicity or the ability to coordinate metal ions.
The table below outlines a hypothetical research plan for the development of functional polymers based on this compound.
| Research Phase | Objective | Experimental Approach | Anticipated Outcome |
| Phase 1: Monomer Synthesis and Characterization | To synthesize and fully characterize this compound. | Synthesis via the proposed route, followed by spectroscopic (NMR, IR, MS) and thermal (TGA, DSC) analysis. | A well-characterized monomer with established purity and thermal properties. |
| Phase 2: Polymerization Studies | To explore the polymerization of the monomer with various co-monomers. | Solution and melt polymerization techniques with different diacyl chlorides or dianhydrides. | A library of novel polymers with varying compositions and molecular weights. |
| Phase 3: Material Property Evaluation | To investigate the physical and chemical properties of the synthesized polymers. | Mechanical testing, thermal analysis, solubility studies, and surface characterization. | Data-driven understanding of the structure-property relationships of the new materials. |
| Phase 4: Application-Oriented Research | To assess the potential of the materials in specific applications. | Testing of hydrogel swelling, drug release profiles, or performance as separation membranes. | Demonstration of the utility of this compound-based materials. |
In-depth Mechanistic Studies of its Chemical Transformations
A fundamental understanding of the reaction mechanisms governing the transformations of this compound is crucial for the rational design of new reactions and applications. Future research should employ a combination of experimental and computational methods to elucidate these mechanisms.
Key areas for mechanistic investigation include:
Kinetics and Thermodynamics: Detailed kinetic studies of its key reactions to determine rate laws, activation parameters, and the influence of catalysts and reaction conditions.
Computational Modeling: The use of density functional theory (DFT) and other computational methods to model reaction pathways, transition states, and intermediate structures. This can provide insights that are difficult to obtain experimentally.
Isotopic Labeling Studies: The use of isotopically labeled reactants to trace the fate of atoms throughout a reaction, providing definitive evidence for proposed mechanisms.
Q & A
Q. What are the standard synthetic routes for preparing 2-Methyloxolane-3-carbohydrazide?
The synthesis typically involves cyclization reactions with hydrazine derivatives. For example, analogous carbohydrazide compounds are synthesized via refluxing hydrazine hydrate with precursors like carboethoxy-substituted intermediates under controlled conditions . Green synthesis methods using catalysts (e.g., piperidine) or solvent-free reactions at elevated temperatures (413 K) may also be adapted for improved efficiency and reduced environmental impact .
Q. What spectroscopic techniques are recommended for characterizing this compound?
Key methods include:
- NMR spectroscopy (¹H/¹³C) for structural elucidation of the oxolane ring and carbohydrazide moiety.
- FT-IR to confirm the presence of N-H (3100–3300 cm⁻¹) and C=O (1650–1700 cm⁻¹) stretches.
- X-ray crystallography (using software like SHELXL ) for resolving crystal structures and validating bond angles/lengths. Ensure structure validation protocols (e.g., checkCIF) are applied to address crystallographic discrepancies .
Q. What safety protocols should be followed when handling this compound?
Refer to safety data sheets (SDS) for carbohydrazide derivatives:
- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact .
- Work in a fume hood to prevent inhalation; if exposed, move to fresh air and seek medical attention .
- Avoid ingestion and ensure proper waste disposal .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield and purity of this compound?
- Solvent selection : A 1:1 methanol/chloroform mixture with catalytic acetic acid under reflux improves cyclization efficiency, as demonstrated in analogous carbohydrazide syntheses .
- Temperature control : Solvent-free reactions at 413 K reduce side-product formation .
- Purification : Recrystallization from methanol or ethanol enhances purity .
Q. How can researchers address discrepancies in reported physicochemical properties (e.g., melting points, solubility) of this compound?
- Perform differential scanning calorimetry (DSC) to verify melting points and detect polymorphic forms.
- Cross-validate solubility data using HPLC or gravimetric analysis under standardized conditions (e.g., pH, temperature).
- Compare computational predictions (e.g., density functional theory (DFT) for solubility parameters) with experimental results to resolve contradictions .
Q. What computational methods can predict the reactivity or stability of this compound in novel reactions?
- DFT calculations : Use software like Gaussian to model electron density and local kinetic energy, enabling prediction of reaction pathways and transition states .
- Molecular docking : Assess interactions with biological targets (e.g., enzymes) to guide pharmacological studies, though FDA approval is not implied .
- QSPR models : Correlate molecular descriptors (e.g., logP, polar surface area) with stability in aqueous or oxidative environments .
Data Contradiction Analysis
- Case Study : If conflicting crystallographic data arise (e.g., bond length variations), apply SHELX refinement tools and validate using the IUCr’s checkCIF database to identify systematic errors .
- Statistical Methods : Use multivariate analysis to assess whether discrepancies stem from experimental variables (e.g., temperature, solvent polarity) or intrinsic compound properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
